molecular formula C10H12BrF2NS B1532814 1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine CAS No. 2006559-46-0

1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine

Cat. No.: B1532814
CAS No.: 2006559-46-0
M. Wt: 296.18 g/mol
InChI Key: YRLITALCICBSJD-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring a bromothiophene substituent. The compound’s structure combines a 4,4-difluoropiperidine core with a 5-bromothiophen-2-ylmethyl group, which confers distinct electronic and steric properties. Fluorine atoms at the 4,4-positions of the piperidine ring enhance metabolic stability and modulate lipophilicity, while the bromothiophene moiety may influence binding interactions in pharmacological or material science applications .

Synthetically, this compound is prepared via reductive amination, as demonstrated in analogous procedures for related 4,4-difluoropiperidine derivatives. For example, aldehyde intermediates react with 4,4-difluoropiperidine in the presence of sodium triacetoxyborohydride (STAB) and dichloromethane (DCM), followed by purification via flash chromatography and crystallization .

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2NS/c11-9-2-1-8(15-9)7-14-5-3-10(12,13)4-6-14/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLITALCICBSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine typically involves multiple steps, starting with the bromination of thiophene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

(a) 1-Benzyl-4,4-difluoropiperidine

  • Structure : Substitutes the bromothiophene group with a benzyl moiety.
  • The benzyl group also increases molecular weight (MW: 225.26) compared to the bromothiophene derivative (MW: 294.17).
  • Applications : Used as a precursor in neuropharmacological agents targeting G-protein-coupled receptors (GPCRs) .

(b) 4,4-Difluoropiperidine Hydrochloride

  • Structure : Lacks the thiophene substituent; exists as a hydrochloride salt.
  • Properties : Lower lipophilicity (LogP: ~1.2) due to the absence of the bromothiophene group. Melting point: ~172°C, higher than many neutral derivatives due to ionic character .
  • Applications : Intermediate in synthesizing OX1R-selective antagonists .

(c) 3,3-Difluoropiperidine Hydrochloride

  • Structure : Fluorine atoms at the 3,3-positions instead of 4,4-.
  • Properties : Altered ring puckering dynamics due to fluorine placement, as quantified by Cremer-Pople parameters . Melting point: ~240°C, reflecting stronger crystal packing .

Functional Analogues with Bromothiophene Moieties

(a) 4,4′-Bis(5-bromothiophen-2-yl)-6,6′-dimethyl-2,2′-bipyridine

  • Structure : Features two 5-bromothiophen-2-yl groups linked to a bipyridine core.
  • Properties : Extended conjugation enhances UV absorption and electrochemical activity, making it suitable for optoelectronic materials .

(b) 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol

  • Structure : Replaces the bromothiophenemethyl group with a hydroxyethyl chain.
  • Properties : Higher polarity (LogP: ~0.5) improves aqueous solubility but reduces membrane permeability .

Pharmacological and Physicochemical Comparisons

Pharmacological Selectivity

The 4,4-difluoropiperidine scaffold is critical in OX1R (orexin receptor 1) antagonists. For instance, compound 47 (featuring a 4,4-difluoropiperidine core) exhibits >625-fold selectivity for OX1R over OX2R in rats, attributed to the fluorine-induced conformational rigidity and optimal steric bulk .

NMR and Conformational Analysis

The 4,4-difluoropiperidine moiety exhibits characteristic $^{19}\text{F}$ NMR signals (e.g., $^1J{CF} = 242 \, \text{Hz}$, $^2J{CF} = 24.0 \, \text{Hz}$) due to geminal fluorine coupling. These values are consistent across derivatives, enabling structural validation . Ring puckering analysis using Cremer-Pople coordinates reveals that fluorination at 4,4-positions stabilizes a chair conformation, reducing pseudorotation compared to non-fluorinated piperidines .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) LogP (Predicted)
1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine C${10}$H${11}$BrF$_2$NS 294.17 Not reported ~2.8
1-Benzyl-4,4-difluoropiperidine C${12}$H${13}$F$_2$N 225.26 Not reported ~2.5
4,4-Difluoropiperidine hydrochloride C$5$H$9$F$_2$N·HCl 157.59 172 ~1.2
3,3-Difluoropiperidine hydrochloride C$5$H$9$F$_2$N·HCl 157.59 240 ~1.0

Table 2: Similar Compounds by CAS Registry

CAS Number Compound Name Structural Similarity
144230-52-4 4,4-Difluoropiperidine hydrochloride 0.95
496807-97-7 3,3-Difluoropiperidine hydrochloride 0.88
1864979-29-2 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride 0.91

Biological Activity

Overview

1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine is a heterocyclic compound characterized by a piperidine ring with a bromothiophene substituent and two fluorine atoms. This compound has garnered attention for its potential biological applications, particularly in medicinal chemistry and as a building block in organic synthesis.

  • IUPAC Name: this compound
  • Molecular Formula: C10H12BrF2N
  • Molecular Weight: 265.11 g/mol
  • CAS Number: 2006559-46-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromothiophene moiety enhances its affinity for certain biological targets, potentially modulating their activity. The specific pathways and interactions can vary based on the biological system being studied.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

  • Antitumor Activity: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cell signaling pathways.
  • Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against various bacterial strains.
  • Neuroprotective Effects: There is evidence to suggest that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Case Studies

A few studies highlight the biological activity of this compound:

  • Study on Antitumor Activity: A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor effects of several derivatives of this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Evaluation: Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

Compound NameStructureBiological Activity
1-(5-Bromothiophen-2-ylmethyl)-4-methylpiperazineStructureModerate antitumor activity
4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazineStructureStronger antimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine
Reactant of Route 2
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1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine

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